molecular formula C5H9NO3 B1267595 Ethyl 3-amino-3-oxopropanoate CAS No. 7597-56-0

Ethyl 3-amino-3-oxopropanoate

Cat. No.: B1267595
CAS No.: 7597-56-0
M. Wt: 131.13 g/mol
InChI Key: UVSPVEYCSVXYBB-UHFFFAOYSA-N
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Description

It is a white to off-white solid with a melting point of 47-50°C and a boiling point of 265.6°C at 760 mmHg . This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-oxopropanoate can be synthesized through the condensation reaction of ethyl acetate and methyl acrylate in the presence of a base. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-amino-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The amino and oxo groups in the compound play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-amino-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPVEYCSVXYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285562
Record name Ethyl 3-amino-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-56-0
Record name 7597-56-0
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Record name Ethyl 3-amino-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-carbamoylacetate
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Synthesis routes and methods I

Procedure details

Biguanide was prepared fresh by refluxing anhydrous biguanide sulfate in a methanol solution of freshly prepared sodium methylate by the method of Slotta et al. (Slotta, K. H., Tschesche, R., Ber. Dtsch. Chem. Ges. 1929, B62, 1390-1398). The biguanide was used in solution as prepared for all of the reactions. Because sodium sulfate formed in the preparation of biguanide did not interfere with subsequent reactions, it was not necessary to separate it from the biguanide. Ethyl malonamate used in the preparation of Ib (see Example I below) was prepared as follows by methods of Galat and Marguery (Galat, A., J. Am. Chem. Soc. 1948, 70, 2596 and Marguery, M. F., Bull. Soc. Chem. France 1905, 33, 541; J. Recherces Centr. Nalt. Recherche Sci., Labs. Bellevue (Pairs) 1959, 47, 147), through Chem. Abstr. 1962, 56, 4744g.): Diethyl malonate was converted to the mono-potassium salt of the half-ester. The latter was converted to ethyl malonyl chloride, which in turn was reacted with anhydrous ammonia in ice-cold ether to form ethyl malonamate.
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Synthesis routes and methods II

Procedure details

200 g of ethyl β-ethoxy-β-iminopropionate hydrochloride were placed into a 1,000 ml flask and heated at 110° C. on an oil bath for 2 hours. The reaction mixture was redissolved with 500 ml of acetone, filtered by washing on the filter with other solvent. The filtrate was dried under vacuum and the obtained oily residue was grinded in 1,500 ml of ethyl ether. 108 g of a crystalline product were obtained. Upon TLC analysis, the product proved to be pure.
Name
ethyl β-ethoxy-β-iminopropionate hydrochloride
Quantity
200 g
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reactant
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500 mL
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Synthesis routes and methods III

Procedure details

Biguanide was prepared fresh by refluxing anhydrous biguanide sulfate in a methanol solution of freshly prepared sodium methylate by the method of Slotta et al. (Slotta, K. H., Tschesche, R., Ber. Dtsch. Chem. Ges. 1929, B62, 1390-1398). The biguanide was used in solution as prepared for all of the reactions. Because sodium sulfate formed in the preparation of biguanide did not interfere with subsequent reactions, it was not necessary to separate it from the biguanide. Ethyl malonamate used in the preparation of Ib (see Example 1 below) was prepared as follows by methods of Galat and Marguery (Galat, A., J. Am. Chem. Soc. 1948, 70, 2596 and Marguery, M. F., Bull. Soc. Chem. France 1905, 33, 541; J. Recherces Centr. Natl. Recherche Sci., Labs. Bellevue (Paris) 1959, 47, 147), through Chem. Abstr. 1962, 56, 4744 g.): Diethyl malonate was converted to the mono-potassium salt of the half-ester. The latter was converted to ethyl malonyl chloride, which in turn was reacted with anhydrous ammonia in ice-cold ether to form ethyl malonamate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 2
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 5
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 6
Ethyl 3-amino-3-oxopropanoate

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